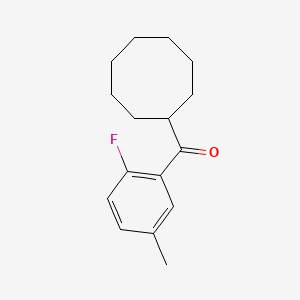
Cyclooctyl(2-fluoro-5-methylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclooctyl(2-fluoro-5-methylphenyl)methanone is a fascinating chemical compound with a unique structure and properties. It has garnered significant interest in various scientific fields, including organic synthesis, medicinal chemistry, and material science. This compound’s distinct characteristics make it a valuable tool for researchers and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclooctyl(2-fluoro-5-methylphenyl)methanone typically involves the reaction of cyclooctyl ketone with 2-fluoro-5-methylbenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade reagents and solvents to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclooctyl(2-fluoro-5-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.
Applications De Recherche Scientifique
Cyclooctyl(2-fluoro-5-methylphenyl)methanone has numerous scientific research applications:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: Its unique structure makes it useful in designing new materials with specific properties.
Biological Studies: Researchers study its interactions with biological molecules to understand its potential biological activities.
Mécanisme D'action
The mechanism of action of Cyclooctyl(2-fluoro-5-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain receptors or enzymes, altering their activity. This can lead to various biological responses, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclooctyl(2-fluorophenyl)methanone
- Cyclooctyl(2-methylphenyl)methanone
- Cyclooctyl(2-chlorophenyl)methanone
Uniqueness
Cyclooctyl(2-fluoro-5-methylphenyl)methanone stands out due to the presence of both a cyclooctyl group and a 2-fluoro-5-methylphenyl group This combination imparts unique chemical and physical properties, making it distinct from other similar compounds
Propriétés
Formule moléculaire |
C16H21FO |
|---|---|
Poids moléculaire |
248.33 g/mol |
Nom IUPAC |
cyclooctyl-(2-fluoro-5-methylphenyl)methanone |
InChI |
InChI=1S/C16H21FO/c1-12-9-10-15(17)14(11-12)16(18)13-7-5-3-2-4-6-8-13/h9-11,13H,2-8H2,1H3 |
Clé InChI |
NEUBAYDHFFWORM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)F)C(=O)C2CCCCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


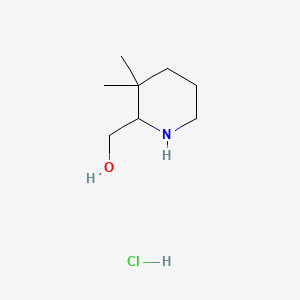


![Tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}-2-methylpropanoate](/img/structure/B13583335.png)
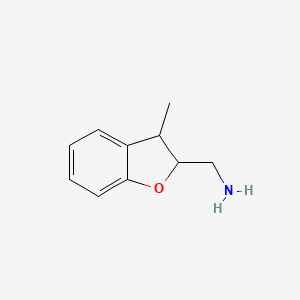
![8-(Tert-butyl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13583344.png)
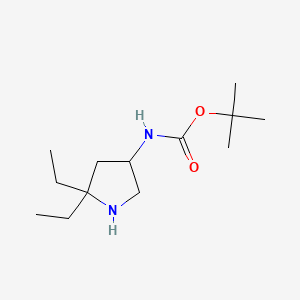
![1-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B13583352.png)
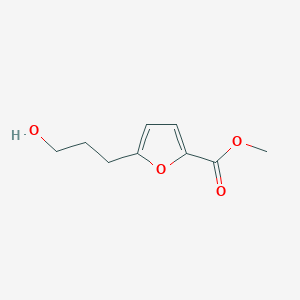
![{7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol](/img/structure/B13583366.png)
![2-Oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde](/img/structure/B13583370.png)
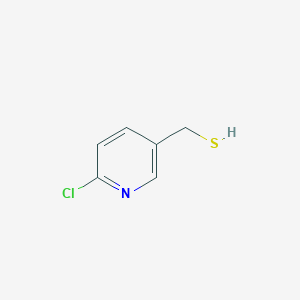
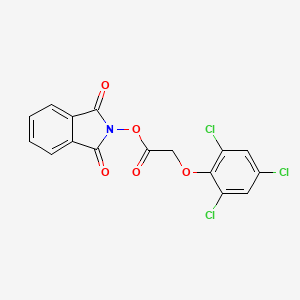
![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-aminedihydrochloride](/img/structure/B13583406.png)
